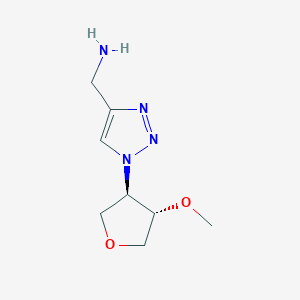
(1-((3R,4S)-4-Methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1-((3R,4S)-4-Methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine is a useful research compound. Its molecular formula is C8H14N4O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1-((3R,4S)-4-methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine, also known as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound hydrochloride
- Molecular Formula : C8H14N4O2·ClH
- Molecular Weight : 208.68 g/mol
- Purity : ≥95%
Antimicrobial Properties
Triazole compounds are known for their antimicrobial activity. Studies indicate that derivatives of triazoles exhibit significant inhibitory effects against various bacterial strains and fungi. For example:
- A series of triazole derivatives were tested against Staphylococcus aureus and Candida albicans, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range.
Xanthine Oxidase Inhibition
Recent research highlights the compound's role as a xanthine oxidase inhibitor. Xanthine oxidase is crucial in purine metabolism and its inhibition can be beneficial in treating conditions like gout and hyperuricemia.
- Case Study : A study demonstrated that related triazole derivatives showed IC50 values of 0.6 μM for compound 1h, significantly more potent than allopurinol . The mixed-type inhibition mechanism was elucidated through Lineweaver-Burk plots.
Anticancer Activity
Triazole derivatives have also been explored for their anticancer potential. The compound's structural features may contribute to its ability to disrupt cancer cell proliferation.
- Mechanism of Action : It is believed that the triazole ring interacts with various cellular targets involved in tumor growth regulation. Molecular docking studies suggest that these compounds can bind effectively to the active sites of enzymes critical for cancer cell metabolism.
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Activity : As a xanthine oxidase inhibitor, it reduces the conversion of hypoxanthine to xanthine and then to uric acid.
- Disruption of Cell Signaling Pathways : The compound may interfere with signaling pathways such as PI3K/AKT/mTOR which are crucial for cell survival and proliferation .
Table 1: Summary of Biological Activities
Eigenschaften
Molekularformel |
C8H14N4O2 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methanamine |
InChI |
InChI=1S/C8H14N4O2/c1-13-8-5-14-4-7(8)12-3-6(2-9)10-11-12/h3,7-8H,2,4-5,9H2,1H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
DIFOQOVHIIKTLT-HTQZYQBOSA-N |
Isomerische SMILES |
CO[C@@H]1COC[C@H]1N2C=C(N=N2)CN |
Kanonische SMILES |
COC1COCC1N2C=C(N=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















